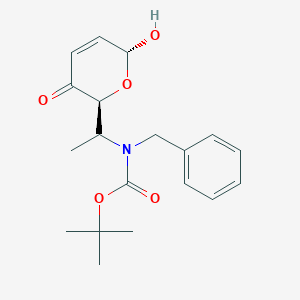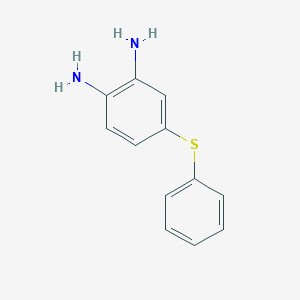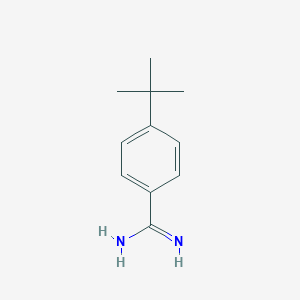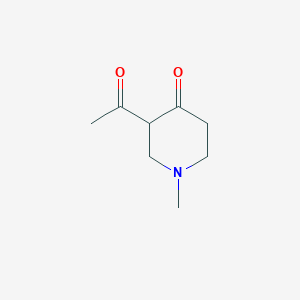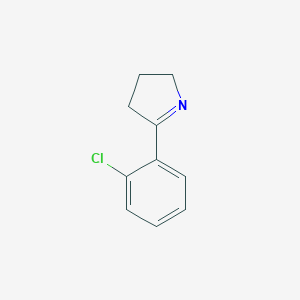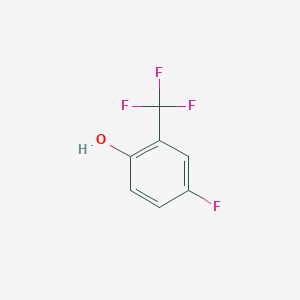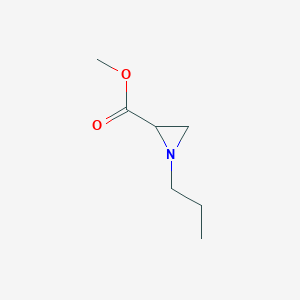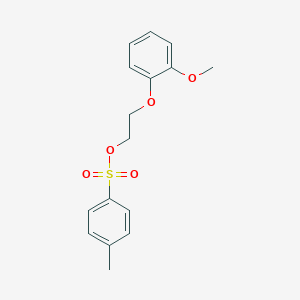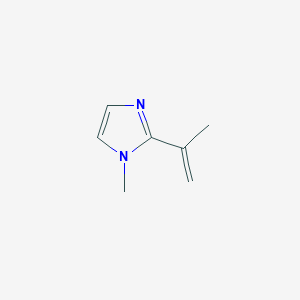
1-Methyl-2-isopropenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-isopropenyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It is also known as MIH or 1-Me-2-iPr-Im. MIH has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of MIH is not fully understood. However, studies have suggested that MIH may inhibit the growth of microorganisms by interfering with their metabolic pathways. MIH has also been found to bind to certain enzymes, which may contribute to its antimicrobial activity.
Biochemical And Physiological Effects
MIH has been found to exhibit a range of biochemical and physiological effects. Studies have shown that MIH can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. MIH has also been found to exhibit antioxidant activity, which may be beneficial for certain medical conditions.
Advantages And Limitations For Lab Experiments
MIH has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as NMR spectroscopy. However, MIH has some limitations, such as its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on MIH. One potential area of research is the development of new drugs based on MIH. MIH has been found to exhibit antimicrobial activity, and further research may lead to the discovery of new drugs for the treatment of infectious diseases. Another area of research is the use of MIH as a building block in the synthesis of new materials. MIH has been found to have unique properties that may make it useful in the development of new materials with specific properties.
Synthesis Methods
MIH can be synthesized using different methods. One of the most common methods is the reaction of 1-methylimidazole with isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography.
Scientific Research Applications
MIH has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MIH has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. MIH has also been studied for its use as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks.
properties
CAS RN |
127782-73-4 |
|---|---|
Product Name |
1-Methyl-2-isopropenyl-1H-imidazole |
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-methyl-2-prop-1-en-2-ylimidazole |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3 |
InChI Key |
GTFRXUGXAAINAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=NC=CN1C |
Canonical SMILES |
CC(=C)C1=NC=CN1C |
synonyms |
1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



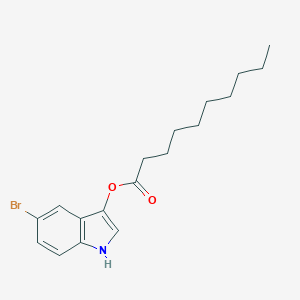


![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)

